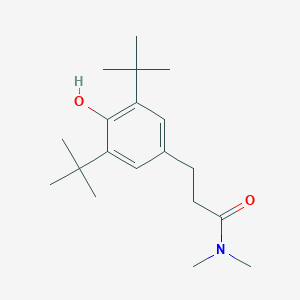

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N,N-dimethylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid” is a propionate-based phenolic antioxidant . It’s often used as a polymeric stabilizer .

Synthesis Analysis

The synthesis of a similar compound, “Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate”, involves a base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol to form an intermediate butyl-phloretic ester .

Molecular Structure Analysis

The molecular structure of these compounds typically includes a phenolic ring with tert-butyl groups and a propanoic acid or propanamide group .

Chemical Reactions Analysis

While specific chemical reactions involving “3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N,N-dimethylpropanamide” are not available, related compounds like “Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate” are known to undergo reactions such as Michael addition and transesterification .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid” include a melting point of 172 to 176 °C . It’s slightly soluble in water .

Scientific Research Applications

Antimycotic Activity

This compound has shown promising antimycotic activity . It was extracted from the culture broth of soil isolate Alcaligenes faecalis and was found to be effective against Candida albicans .

Skin Fungal Ailments Treatment

The compound has been formulated into a nanosponge hydrogel for the treatment of skin fungal ailments . The nanosponges augment the retention of tested agents in the skin, thus enhancing the effectiveness of the treatment .

Polymer Stabilizer

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a derivative of this compound, is a hindered phenolic antioxidant commonly used as a polymer stabilizer . It is significantly less volatile than simpler phenolic antioxidants, making it more suitable for stabilizing plastics .

Food Packaging Material

This compound has approval for use in food contact materials, such as plastic food packaging in the EU and US . It is one of the most common polymer antioxidants, in part because of its comparatively low price .

Antifungal Activity

The compound has been found to have antifungal activity . It was tested using the bioautography method against C. albicans ATCC 10231 .

Wound Healing

In vivo studies have shown that the compound increases survival rates, wound contraction, and healing of wound gap and inhibits the inflammation process . Histopathological examinations and Masson’s trichrome staining showed improved healing and higher records of collagen deposition .

Safety and Hazards

Mechanism of Action

Target of Action

The compound, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N,N-dimethylpropanamide, is a hindered phenolic antioxidant . It is commonly used as a polymer stabilizer . The primary targets of this compound are polymers, particularly polyethylenes and polypropylene .

Mode of Action

The compound acts as an antioxidant, protecting the polymers from oxidative degradation . The compound’s interaction with its targets involves the donation of hydrogen from the phenolic hydroxyl group to free radicals, which results in the stabilization of the radicals and prevention of further oxidation .

Biochemical Pathways

It plays a crucial role in the stability of polymers by preventing oxidative degradation .

Pharmacokinetics

It is known to be less volatile than simpler phenolic antioxidants, which makes it more suitable for stabilizing plastics .

Result of Action

The primary result of the compound’s action is the increased stability of polymers, particularly polyethylenes and polypropylene . By acting as an antioxidant, it prevents the oxidative degradation of these materials, thereby extending their lifespan and improving their performance .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and exposure to light. Furthermore, the compound remains stable under tested conditions .

properties

IUPAC Name |

3-(3,5-ditert-butyl-4-hydroxyphenyl)-N,N-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO2/c1-18(2,3)14-11-13(9-10-16(21)20(7)8)12-15(17(14)22)19(4,5)6/h11-12,22H,9-10H2,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGAWNQITWKWHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385668 |

Source

|

| Record name | 3-(3,5-ditert-butyl-4-hydroxyphenyl)-N,N-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-ditert-butyl-4-hydroxyphenyl)-N,N-dimethylpropanamide | |

CAS RN |

5319-26-6 |

Source

|

| Record name | 3-(3,5-ditert-butyl-4-hydroxyphenyl)-N,N-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5058168.png)

![1-[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5058180.png)

![N-(4-fluorobenzyl)-N'-(3-methoxypropyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5058184.png)

![5-fluoro-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B5058205.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5058216.png)

![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5058245.png)